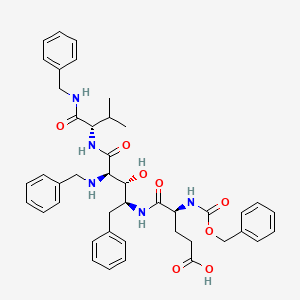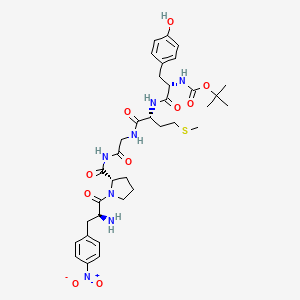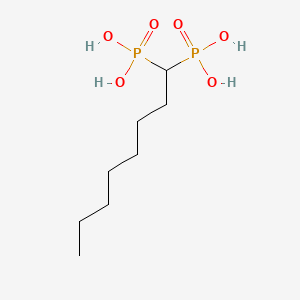
Phosphonic acid, octylidenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, octylidenebis- is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond. This compound is part of the broader class of phosphonic acids, which are known for their structural analogy with phosphate moieties and their coordination or supramolecular properties. Phosphonic acids are widely used in various fields due to their unique chemical properties.
Preparation Methods
Phosphonic acid, octylidenebis- can be synthesized through several methods. One common synthetic route involves the reaction of dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux. This method is preferred for preparing phosphonic acids that are stable in acidic media and thermally stable . Industrial production methods often involve the hydrolysis of phosphorus trichloride with water or steam .
Chemical Reactions Analysis
Phosphonic acid, octylidenebis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include orthosilicates for esterification and concentrated hydrochloric acid for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification with orthosilicates can yield monosubstituted phosphinic acids .
Scientific Research Applications
Phosphonic acid, octylidenebis- has numerous scientific research applications. It is used in the design of supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes . In the medical field, phosphonic acids are employed for their bioactive properties, such as drug and pro-drug formulations, bone targeting, and medical imaging . Additionally, they are used in the oil industry and for the development of ion exchange resins and chelating resins .
Mechanism of Action
The mechanism of action of phosphonic acid, octylidenebis- involves its ability to inhibit vital enzymes by mimicking phosphate groups. This inhibition occurs through the formation of stable complexes with metal ions, which can interfere with enzyme activity . For example, phosphonic acids can inhibit glutamine synthetase, an enzyme crucial for nitrogen metabolism in bacteria and fungi .
Comparison with Similar Compounds
Phosphonic acid, octylidenebis- can be compared with other similar compounds such as phosphoric acid and phosphinic acid. While phosphoric acid has three ionization equilibria, phosphonic acid has two, and phosphinic acid has one . Phosphonic acids are unique due to their stable C-P bond, which provides them with distinct chemical properties and applications . Other similar compounds include bisphosphonates, which are used in the treatment of osteoporosis and as scale inhibitors in water treatment .
Conclusion
Phosphonic acid, octylidenebis- is a versatile compound with a wide range of applications in various scientific fields. Its unique chemical properties, including the stable C-P bond, make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in different domains.
Properties
CAS No. |
2530-50-9 |
|---|---|
Molecular Formula |
C8H20O6P2 |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
1-phosphonooctylphosphonic acid |
InChI |
InChI=1S/C8H20O6P2/c1-2-3-4-5-6-7-8(15(9,10)11)16(12,13)14/h8H,2-7H2,1H3,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
ROKLPPRTPHAGFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


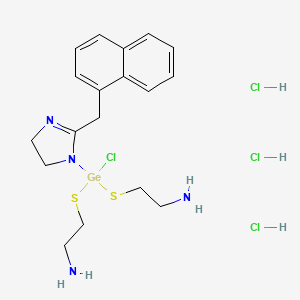

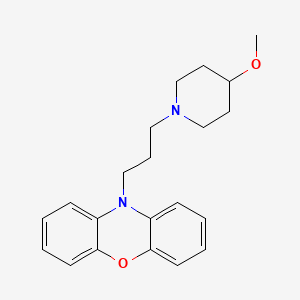
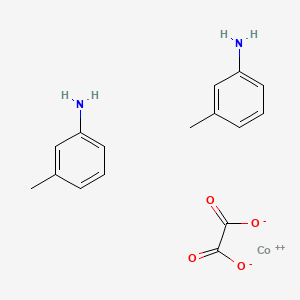
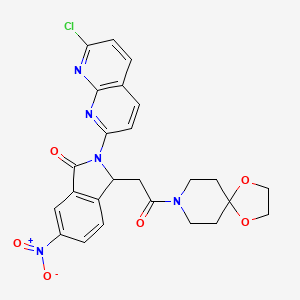
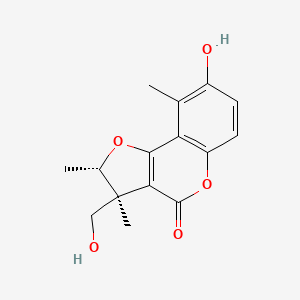

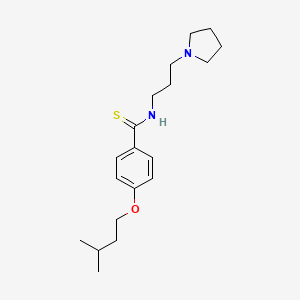
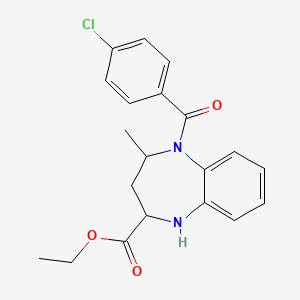
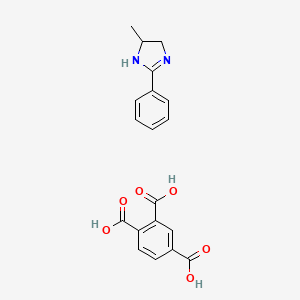

![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)
